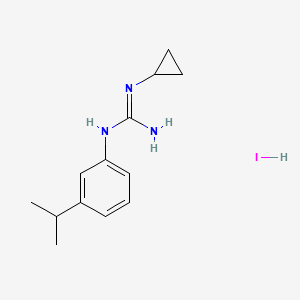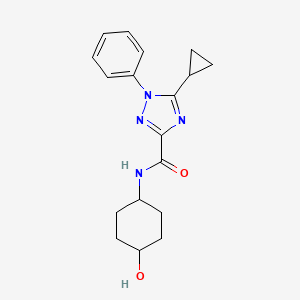![molecular formula C12H17FIN3 B6639720 1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a guanidine derivative that is commonly referred to as FPCMG hydroiodide. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of FPCMG hydroiodide is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and neuronal plasticity. FPCMG hydroiodide may also act on other receptors and channels in the nervous system.
Biochemical and Physiological Effects:
FPCMG hydroiodide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FPCMG hydroiodide in lab experiments is that it has been shown to have antinociceptive and neuroprotective effects, which make it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on FPCMG hydroiodide. One direction is to investigate its effects on other receptors and channels in the nervous system. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FPCMG hydroiodide.
Synthesis Methods
The synthesis of FPCMG hydroiodide is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzylbromide with cyclopropanecarboxylic acid to form 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This compound is then reacted with guanidine to form 1-(4-fluorophenyl)cyclopropylmethylguanidine. The final step involves the reaction of this compound with methyl iodide to form FPCMG hydroiodide.
Scientific Research Applications
FPCMG hydroiodide has been the subject of various scientific studies due to its potential pharmacological properties. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. It has also been shown to have neuroprotective effects, which means it can protect the nervous system from damage.
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3.HI/c1-15-11(14)16-8-12(6-7-12)9-2-4-10(13)5-3-9;/h2-5H,6-8H2,1H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGOAAKBSYPUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1(CC1)C2=CC=C(C=C2)F.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)